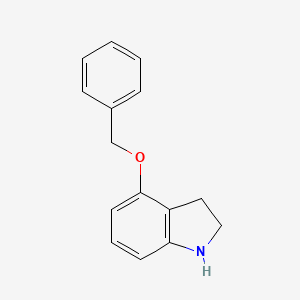
4-Benciloxi-2,3-dihidro-1H-indol
Descripción general
Descripción
4-Benzyloxy-2,3-dihydro-1H-indole is a chemical compound with the molecular formula C15H15NO and a molecular weight of 225.29 . It is a pale yellow solid and is used in the synthesis of 4-alkyloxy-aminoalkyl indole derivatives .
Synthesis Analysis
The synthesis of 4-Benzyloxy-2,3-dihydro-1H-indole involves a one-pot, three-component Fischer indolisation . This process is rapid, operationally straightforward, and generally high yielding . It draws upon readily available building blocks such as aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products .Molecular Structure Analysis
The molecular structure of 4-Benzyloxy-2,3-dihydro-1H-indole consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The InChI code for this compound is 1S/C15H15NO/c1-2-5-12(6-3-1)11-17-15-8-4-7-14-13(15)9-10-16-14/h1-8,16H,9-11H2 .Chemical Reactions Analysis
4-Benzyloxy-2,3-dihydro-1H-indole is a reactant for regioselective synthesis of oxopyrrolidine analogs via iodine-catalyzed Markovnikov addition . It is also a reactant for the preparation of indoles by Bartoli reductive cyclization, which are useful intermediates in medicinal chemistry research .Physical And Chemical Properties Analysis
4-Benzyloxy-2,3-dihydro-1H-indole is a pale yellow solid . It should be stored at 0-8°C . The compound has a molecular weight of 225.29 .Aplicaciones Científicas De Investigación
Actividad antiviral
Los derivados del indol, incluidos los similares al 4-Benciloxi-2,3-dihidro-1H-indol, se han estudiado por sus posibles propiedades antivirales. Por ejemplo, ciertos compuestos de indol han mostrado actividad inhibitoria contra la influenza A y otros virus . La flexibilidad estructural del indol permite la síntesis de varios derivados que se pueden optimizar para la actividad antiviral contra una amplia gama de virus de ARN y ADN.
Propiedades antiinflamatorias
El núcleo de indol es una característica común en muchos compuestos con efectos antiinflamatorios. Los investigadores han sintetizado varios andamios de indol para detectar la actividad antiinflamatoria, lo que podría conducir al desarrollo de nuevos agentes terapéuticos para el tratamiento de afecciones como la artritis y otras enfermedades inflamatorias .
Aplicaciones anticancerígenas
Los derivados del indol se han explorado por su potencial anticancerígeno. Algunos compuestos que contienen la porción de indol se han diseñado y sintetizado para dirigirse a líneas celulares cancerosas específicas, como las células cancerosas de mama, pulmón, colon y cuello uterino. Estos compuestos pueden actuar como inhibidores de quinasas o interrumpir las vías celulares críticas para el crecimiento y la proliferación tumoral .
Efectos antimicrobianos
La estructura del indol también está asociada con la actividad antimicrobiana. Los compuestos basados en indol pueden ser efectivos contra una variedad de patógenos bacterianos y fúngicos. Esto los hace valiosos en la búsqueda de nuevos antibióticos, especialmente frente a la creciente resistencia a los antibióticos .
Actividad antidiabética
Los derivados del indol se han investigado por su potencial para tratar la diabetes. Al interactuar con los objetivos biológicos involucrados en el metabolismo de la glucosa, estos compuestos podrían ofrecer un nuevo enfoque para controlar los niveles de azúcar en sangre y tratar las complicaciones relacionadas con la diabetes .
Propiedades antimaláricas
La lucha contra la malaria ha llevado a la exploración de los derivados del indol como agentes antimaláricos. Su capacidad para interferir con el ciclo de vida del parásito de la malaria los convierte en candidatos para el desarrollo de nuevos fármacos antimaláricos .
Efectos neuroprotectores
Los compuestos de indol han mostrado promesa en la neuroprotección, lo que podría ayudar en el tratamiento de enfermedades neurodegenerativas. Su capacidad para modular los sistemas de neurotransmisores o proteger las células neuronales del daño podría aprovecharse para desarrollar tratamientos para afecciones como la enfermedad de Alzheimer y la enfermedad de Parkinson .
Síntesis química y diseño de fármacos
El sistema de anillos de indol es un componente estructural clave en muchos productos naturales y farmacéuticos. Como tal, los derivados del indol, incluido el this compound, son importantes en la síntesis de moléculas complejas y el diseño de fármacos. Sirven como bloques de construcción para crear compuestos diversos con una amplia gama de actividades biológicas .
Mecanismo De Acción
Target of Action
4-Benzyloxy-2,3-dihydro-1H-indole is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets and cause changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan, an essential amino acid, catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored at 0-8 degrees celsius .
Result of Action
The molecular and cellular effects of 4-Benzyloxy-2,3-dihydro-1H-indole’s action depend on the specific biological activity being considered. For example, certain indole derivatives have been shown to have inhibitory activity against influenza A and HIV-1 and HIV-2 strains .
Action Environment
The action, efficacy, and stability of 4-Benzyloxy-2,3-dihydro-1H-indole can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . Additionally, the compound’s stability may be affected by storage conditions .
Direcciones Futuras
Indole derivatives, including 4-Benzyloxy-2,3-dihydro-1H-indole, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
Propiedades
IUPAC Name |
4-phenylmethoxy-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-2-5-12(6-3-1)11-17-15-8-4-7-14-13(15)9-10-16-14/h1-8,16H,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWYAALXDJSCQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652937 | |
| Record name | 4-(Benzyloxy)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885278-77-3 | |
| Record name | 4-(Benzyloxy)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Benzyloxy-2.3-dihydro-1H-indole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]methanamine](/img/structure/B1519051.png)
![[3-(Dimethylamino)-2,2-dimethylpropyl]thiourea](/img/structure/B1519052.png)
![4-[Benzyl(ethyl)amino]benzoic acid](/img/structure/B1519058.png)
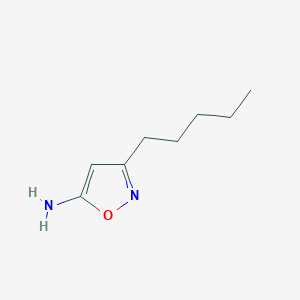
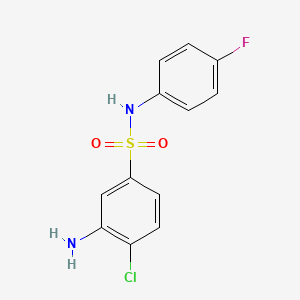
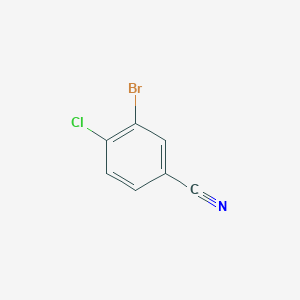
![1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1519065.png)
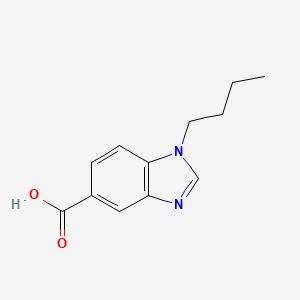
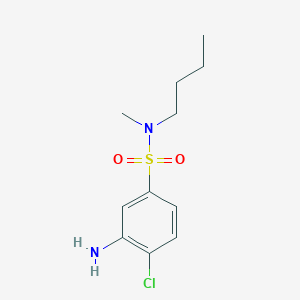
![5-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridin-2-amine](/img/structure/B1519069.png)
